
Linzagolix choline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Linzagolix choline, sold under the brand name Yselty, is a small-molecule, non-peptide, orally active gonadotropin-releasing hormone antagonist. It is primarily used in the treatment of moderate to severe symptoms of uterine fibroids in adult women of reproductive age . This compound works by selectively blocking the gonadotropin-releasing hormone receptor, thereby reducing the secretion of sex hormones such as estrogen and progesterone .
准备方法
合成路线和反应条件: 利奈戈利胆碱的合成涉及多个步骤。第一步包括在碱性条件下将马来酸二甲酯与甲硫基乙酸甲酯反应,生成中间体。 该中间体经过进一步反应,包括环化和官能团修饰,得到最终产物 .
工业生产方法: 利奈戈利胆碱的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高效反应器、严格的质量控制措施和纯化技术,以确保最终产物的稳定性和纯度 .
化学反应分析
Table 1: Synthetic Steps and Reaction Conditions
Step | Reaction Type | Reagents/Conditions | Product/Yield |
---|---|---|---|
1.1 | Cyclization | Dimethyl maleate, methylthioglycolate, basic conditions | Cyclic mercaptan 35.3 (crystalline solid) |
1.2 | Semmler–Wolff Aromatization | Hydroxylamine hydrochloride (pyridine), strong acidic conditions | Aminothiophene 35.5 |
1.3 | Carbamate Formation | Phenyl chloroformate | Intermediate 35.6 (92% yield) |
2.1 | Borohydride Reduction | Sodium borohydride | Alcohol intermediate |
2.2 | Ether Formation | Phenol 35.8, tetrabutylammonium bromide, basic conditions | Ether 35.9 (89% yield) |
2.3 | Nitration & Reduction | HNO₃/H₂SO₄ (nitration), Raney-Ni (reduction) | Aniline 35.11 |
2.4 | Urea Formation | Basic coupling of 35.6 and 35.11 | Thiophenyl urea 35.12 |
2.5 | Cyclization & Salt Formation | LiOH (hydrolysis), choline bicarbonate | Linzagolix choline |
Mechanistic Highlights :
-
Aromatization : The Semmler–Wolff reaction converts cyclic thiols to aminothiophenes via oxime intermediates under acidic conditions .
-
Ether Synthesis : Bromide generation in situ facilitates nucleophilic substitution with phenol derivatives .
Metabolic Reactions and Enzymatic Biotransformation
Linzagolix undergoes hepatic metabolism primarily via cytochrome P450 enzymes, producing demethylated metabolites (DrugBank , PMC ):
Table 2: Major Metabolic Pathways
Enzyme | Metabolite | Reaction Type | Clinical Relevance |
---|---|---|---|
CYP2C9 | KP017 | Oxidative demethylation | Minor circulating metabolite (<10% exposure) |
CYP2C8/3A4 | KP046 | Oxidative demethylation | Minor circulating metabolite |
Key Observations :
-
Parent Drug Dominance : Unchanged linzagolix constitutes >90% of systemic exposure, with metabolites contributing minimally .
-
Excretion : ~67% excreted renally as parent drug; ~33% fecal elimination .
Reaction Stability and Optimization
-
pH Sensitivity : The thiophene and urea motifs require controlled acidic/basic conditions to prevent degradation during synthesis .
-
Temperature : Nitration and reduction steps demand precise thermal control to avoid byproducts .
Comparative Analysis with Analogues
Unlike peptide-based GnRH antagonists (e.g., cetrorelix), linzagolix’s non-peptide structure enables oral bioavailability due to:
科学研究应用
Uterine Fibroids
Linzagolix choline has been extensively studied for its efficacy in treating uterine fibroids. In clinical trials, particularly the PRIMROSE studies, linzagolix demonstrated significant improvements in symptoms:
- Efficacy : In a 24-week trial, responder rates were reported at 56.4% for the 100 mg dose and 89.3% for the 200 mg dose with add-back therapy (ABT) involving estrogen and progestin .
- Safety : Common adverse effects included hot flushes and headaches; however, these were generally mild and manageable .
Endometriosis
Linzagolix is also being investigated for its potential benefits in treating endometriosis. By reducing estrogen levels, it may help alleviate pain and other symptoms associated with this condition. Ongoing research continues to evaluate its long-term efficacy and safety profile in this context .
Comparative Analysis with Other Treatments
This compound is often compared with other GnRH receptor antagonists such as:
Compound | Indications | Administration Route | Approval Year |
---|---|---|---|
Linzagolix | Uterine fibroids, endometriosis | Oral | 2022 |
Cetrorelix | IVF protocols | Subcutaneous | 2000 |
Relugolix | Prostate cancer, uterine fibroids | Oral | 2020 |
Elagolix | Endometriosis | Oral | 2018 |
Linzagolix stands out due to its oral administration route and specific receptor binding affinity, which may enhance patient compliance and therapeutic outcomes .
Case Studies and Clinical Trials
- PRIMROSE Study Results :
- Safety Profile Evaluation :
作用机制
相似化合物的比较
生物活性
Linzagolix choline is a novel, orally active gonadotropin-releasing hormone (GnRH) receptor antagonist developed for the treatment of estrogen-dependent conditions such as uterine fibroids and endometriosis. This article provides a detailed overview of its biological activity, pharmacodynamics, clinical efficacy, and safety profile based on recent studies and clinical trials.
Pharmacodynamics
Linzagolix exerts its biological effects by selectively binding to GnRH receptors in the pituitary gland, inhibiting the action of GnRH. This blockade leads to a dose-dependent reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which subsequently decreases serum levels of estradiol and progesterone. The modulation of these hormones is crucial for managing conditions like uterine fibroids, which are significantly influenced by estrogen levels.
- Mechanism of Action : Linzagolix prevents the activation of GnRH receptors, which are coupled with Gαq/11 proteins. This results in decreased intracellular calcium flux and reduced gonadal steroid production .
- Dose-Dependent Effects : In preclinical studies, linzagolix demonstrated an IC50 value of 36.7 nmol/L for inhibiting GnRH-stimulated calcium flux, comparable to other GnRH antagonists such as cetrorelix (IC50 19.9 nmol/L) .
Clinical Efficacy
The efficacy of linzagolix has been primarily evaluated in two pivotal Phase 3 clinical trials known as PRIMROSE 1 and PRIMROSE 2. These trials assessed the drug's effectiveness in reducing heavy menstrual bleeding associated with uterine fibroids.
Study Design
- Population : Women aged 18 to 50 with symptomatic uterine fibroids.
- Interventions : Participants were randomized to receive linzagolix at doses of 100 mg or 200 mg daily, with or without hormonal add-back therapy (ABT), or placebo for 52 weeks .
- Primary Endpoint : The primary endpoint was the reduction in menstrual blood loss to ≤80 mL per cycle and a ≥50% reduction from baseline at week 24.
Results
The results from both trials indicated significant improvements in menstrual bleeding:
Treatment Group | Response Rate (%) | p-value vs. Placebo |
---|---|---|
Linzagolix 100 mg | 56.4 | <0.001 |
Linzagolix 100 mg + ABT | 66.4 | <0.001 |
Linzagolix 200 mg | 71.4 | <0.001 |
Linzagolix 200 mg + ABT | 75.5 | <0.001 |
Placebo | 35.0 | - |
In PRIMROSE 2, even higher response rates were observed, particularly in the group receiving linzagolix with ABT .
Safety Profile
The safety profile of linzagolix was consistent across both trials, with the most common adverse events being hot flushes (reported in approximately 30-35% of participants). Other side effects included headaches and gastrointestinal disturbances, but serious adverse events were rare .
属性
CAS 编号 |
1321816-57-2 |
---|---|
分子式 |
C27H28F3N3O8S |
分子量 |
611.6 g/mol |
IUPAC 名称 |
3-[5-[(2,3-difluoro-6-methoxyphenyl)methoxy]-2-fluoro-4-methoxyphenyl]-2,4-dioxo-1H-thieno[3,4-d]pyrimidine-5-carboxylate;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C22H15F3N2O7S.C5H14NO/c1-32-14-4-3-10(23)18(25)9(14)7-34-16-6-13(11(24)5-15(16)33-2)27-20(28)17-12(26-22(27)31)8-35-19(17)21(29)30;1-6(2,3)4-5-7/h3-6,8H,7H2,1-2H3,(H,26,31)(H,29,30);7H,4-5H2,1-3H3/q;+1/p-1 |
InChI 键 |
IAIVRTFCYOGNBW-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCO.COC1=C(C(=C(C=C1)F)F)COC2=C(C=C(C(=C2)N3C(=O)C4=C(SC=C4NC3=O)C(=O)[O-])F)OC |
规范 SMILES |
C[N+](C)(C)CCO.COC1=C(C(=C(C=C1)F)F)COC2=C(C=C(C(=C2)N3C(=O)C4=C(SC=C4NC3=O)C(=O)[O-])F)OC |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Linzagolix choline; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。